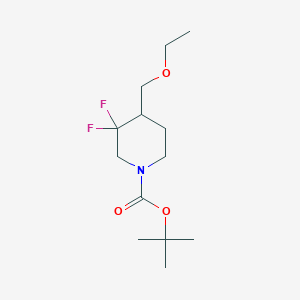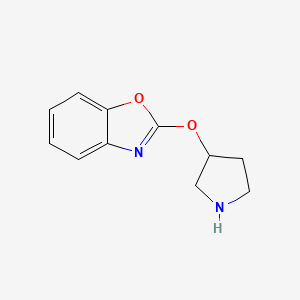![molecular formula C22H28N2O4 B14799870 methyl 2-[(3R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B14799870.png)
methyl 2-[(3R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rhein can be synthesized through several methods. One common approach involves the oxidation of emodin, another anthraquinone derivative, using oxidizing agents like potassium permanganate or nitric acid . The reaction typically requires controlled conditions to ensure the selective formation of rhein.
Industrial Production Methods: Industrial production of rhein often involves extraction from plant sources, particularly rhubarb. The process includes drying and grinding the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified through crystallization or chromatography techniques to obtain rhein in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Rhein undergoes various chemical reactions, including:
Oxidation: Rhein can be further oxidized to form rhein anthrone, which has distinct pharmacological properties.
Reduction: Reduction of rhein can yield dihydrorhein, a compound with different biological activities.
Substitution: Rhein can participate in substitution reactions, particularly at the hydroxyl groups, to form derivatives with modified properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Rhein Anthrone: Formed through oxidation.
Dihydrorhein: Formed through reduction.
Rhein Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Medicine: Rhein exhibits anti-inflammatory, antitumor, and hepatoprotective effects.
Industry: Rhein is used in the formulation of natural dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
Rhein is often compared with other anthraquinone compounds such as emodin and chrysophanol:
Chrysophanol: Chrysophanol shares similar antioxidant properties with rhein but has distinct effects on metabolic pathways.
Uniqueness of Rhein: Rhein’s unique combination of anti-inflammatory, antitumor, and hepatoprotective effects, along with its ability to inhibit specific enzymes, sets it apart from other anthraquinone compounds .
Comparación Con Compuestos Similares
- Emodin
- Chrysophanol
- Aloe-emodin
- Physcion
Propiedades
Fórmula molecular |
C22H28N2O4 |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
methyl 2-[(3R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/t14?,15?,19?,22-/m1/s1 |
Clave InChI |
DAXYUDFNWXHGBE-BRJSTTIESA-N |
SMILES isomérico |
CCC1CN2CC[C@]3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
SMILES canónico |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14799793.png)
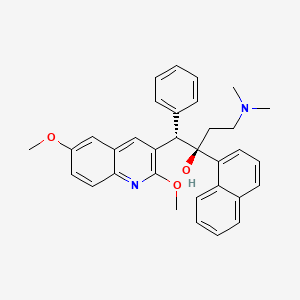
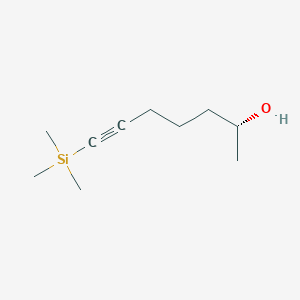
![methyl (7S)-7-acetyloxy-5-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14799817.png)
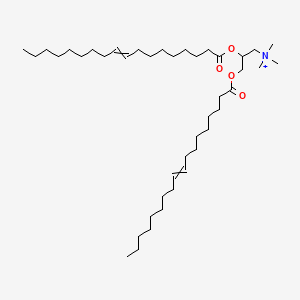
![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-methyl-3-(2-propynyl)-](/img/structure/B14799822.png)
![4,6-dimethyl-N-[1-(2-methylphenyl)ethylideneamino]-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B14799827.png)
![N-[(2S)-3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide](/img/structure/B14799829.png)

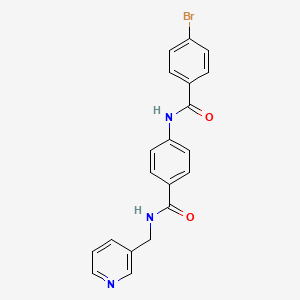
![2-amino-N-[3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]-3-phenylpropanamide;hydrochloride](/img/structure/B14799840.png)
![5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14799853.png)
